molecular formula C17H28O3 B2815167 Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 304687-49-8

Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B2815167
CAS No.: 304687-49-8
M. Wt: 280.408
InChI Key: YCUJKPOBGRFMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C17H28O3 . It is a derivative of Hagemann’s ester, which is ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate . Hagemann’s ester was first prepared and described in 1893 by German chemist Carl Hagemann .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.

Scientific Research Applications

Crystal and Molecular Structure Studies

Research on related ethyl cyclohexene carboxylates has focused on understanding their crystal and molecular structures through single crystal X-ray diffraction. This foundational work aids in determining the properties and potential applications of these compounds in materials science and chemistry. The detailed structural analysis provides insights into the intermolecular interactions that influence crystal packing stability, crucial for designing materials with specific properties (Kaur et al., 2012).

Synthesis of Aizoaceae and Amaryllidaceae Alkaloid Synthons

Another application involves the use of vinylogous β-keto esters, closely related to ethyl cyclohexene carboxylates, in the regiospecific arylation with aryllead triacetates for synthesizing synthons for Aizoaceae and Amaryllidaceae alkaloids. This synthetic application is crucial for the production of natural product derivatives with potential biological activities (Ackland & Pinhey, 1985).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of cyclohexenone carboxylate derivatives showcases the potential of these compounds as organic saturable absorbers. This application is vital for developing optical limiters and switches, contributing to advancements in photonics and optoelectronics. The study of their UV absorption and optical band gaps enhances the understanding of small molecule organic saturable absorbers (Rashmi et al., 2021).

Antibacterial and Antifungal Agents

Ethyl cyclohexene carboxylates have been explored for their potential as antibacterial and antifungal agents. Novel compounds synthesized from these esters demonstrated significant antimicrobial activities against a spectrum of clinically isolated microorganisms, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Thanusu et al., 2011).

Properties

IUPAC Name

ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-4-6-7-8-9-10-14-12-15(18)11-13(3)16(14)17(19)20-5-2/h11,14,16H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUJKPOBGRFMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CC(=O)C=C(C1C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.